molecular formula C13H23NO4 B076497 1-(Hexyloxy)-3-(2-propynyloxy)-2-propanol carbamate CAS No. 14669-17-1

1-(Hexyloxy)-3-(2-propynyloxy)-2-propanol carbamate

Cat. No.: B076497
CAS No.: 14669-17-1
M. Wt: 257.33 g/mol
InChI Key: XEAFYZGGCNRVDC-UHFFFAOYSA-N
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Description

1-(Hexyloxy)-3-(2-propynyloxy)-2-propanol carbamate is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a hexyloxy group, a propynyloxy group, and a carbamate functional group.

Preparation Methods

The synthesis of 1-(Hexyloxy)-3-(2-propynyloxy)-2-propanol carbamate typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may involve the following steps:

    Formation of 1-Hexyloxy-2-propanol: This can be achieved by reacting hexanol with propylene oxide under basic conditions.

    Introduction of the Propynyloxy Group: The intermediate 1-hexyloxy-2-propanol is then reacted with propargyl bromide in the presence of a base such as potassium carbonate to introduce the propynyloxy group.

    Carbamate Formation: The final step involves the reaction of the intermediate compound with an isocyanate to form the carbamate group.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

1-(Hexyloxy)-3-(2-propynyloxy)-2-propanol carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carbamate group into an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the propynyloxy group can be replaced by other nucleophiles such as halides or amines.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Hexyloxy)-3-(2-propynyloxy)-2-propanol carbamate has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be used in studies involving enzyme inhibition or as a probe for studying biological pathways.

    Industry: It can be used in the production of specialty chemicals, coatings, and polymers.

Mechanism of Action

The mechanism of action of 1-(Hexyloxy)-3-(2-propynyloxy)-2-propanol carbamate involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. The propynyloxy group may also interact with specific binding sites, affecting the compound’s overall activity.

Comparison with Similar Compounds

1-(Hexyloxy)-3-(2-propynyloxy)-2-propanol carbamate can be compared with other similar compounds, such as:

    1-Hexyloxy-2-propanol: Lacks the propynyloxy and carbamate groups, resulting in different chemical properties and reactivity.

    1-Hexyloxy-3-(2-propynyloxy)-2-propanol:

    1-Hexyloxy-3-(2-propynyloxy)-2-propanol acetate: Contains an acetate group instead of a carbamate, leading to different reactivity and applications.

The uniqueness of this compound lies in its combination of functional groups, which imparts specific chemical and biological properties.

Properties

CAS No.

14669-17-1

Molecular Formula

C13H23NO4

Molecular Weight

257.33 g/mol

IUPAC Name

(1-hexoxy-3-prop-2-ynoxypropan-2-yl) carbamate

InChI

InChI=1S/C13H23NO4/c1-3-5-6-7-9-17-11-12(18-13(14)15)10-16-8-4-2/h2,12H,3,5-11H2,1H3,(H2,14,15)

InChI Key

XEAFYZGGCNRVDC-UHFFFAOYSA-N

SMILES

CCCCCCOCC(COCC#C)OC(=O)N

Canonical SMILES

CCCCCCOCC(COCC#C)OC(=O)N

Synonyms

1-(Hexyloxy)-3-(2-propynyloxy)-2-propanol carbamate

Origin of Product

United States

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